3-bromonaphthalene-1-sulfonamide
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Overview
Description
3-Bromonaphthalene-1-sulfonamide is an organosulfur compound that features a bromine atom attached to a naphthalene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromonaphthalene-1-sulfonamide typically involves the bromination of naphthalene followed by sulfonamidation. One common method is to start with naphthalene, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromonaphthalene. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently converted to the sulfonamide by reaction with ammonia or an amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromonaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of azido or thiol-substituted naphthalenes.
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds
Scientific Research Applications
3-Bromonaphthalene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-bromonaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis, which is crucial for DNA production in bacteria. This competitive inhibition can lead to bacteriostatic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromonaphthalene-2-sulfonamide
- 4-Bromonaphthalene-1-sulfonamide
- 2-Bromonaphthalene-1-sulfonamide
Uniqueness
3-Bromonaphthalene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
CAS No. |
2567498-13-7 |
---|---|
Molecular Formula |
C10H8BrNO2S |
Molecular Weight |
286.1 |
Purity |
95 |
Origin of Product |
United States |
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